Ethyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (molecular formula: C₂₅H₂₂N₂O₇S, molar mass: 494.51638 g/mol) is a benzofuran-derived compound featuring a sulfonamide linkage and isonicotinoyl and 4-methoxyphenyl substituents. This molecule combines a benzofuran core with a sulfonamide group, which is further substituted by an isonicotinoyl moiety (a pyridine derivative) and a 4-methoxyphenylsulfonyl group. The ethyl ester at the 3-position enhances solubility in organic solvents, while the methyl group at the 2-position contributes to steric stability .
Its synthesis likely involves multi-step reactions, including sulfonylation and amidation, followed by crystallization for structural validation using tools like SHELX or ORTEP-III .
Properties
IUPAC Name |
ethyl 5-[(4-methoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O7S/c1-4-33-25(29)23-16(2)34-22-10-5-18(15-21(22)23)27(24(28)17-11-13-26-14-12-17)35(30,31)20-8-6-19(32-3)7-9-20/h5-15H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTXGFLZRUCIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Isonicotinoyl Group: The isonicotinoyl group can be introduced through a nucleophilic substitution reaction using isonicotinic acid chloride.
Attachment of the 4-Methoxyphenylsulfonyl Group: This step involves the sulfonylation of the intermediate compound with 4-methoxybenzenesulfonyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The closest structural analogue identified is Ethyl 5-{butyryl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (molecular formula: C₂₄H₂₅NO₇S, molar mass: 479.52 g/mol). This compound replaces the isonicotinoyl group with a butyryl (C₃H₇CO-) chain .
Functional Differences
- Hydrogen Bonding and Crystal Packing: The isonicotinoyl group introduces a pyridine ring capable of forming N–H···N hydrogen bonds, which influence crystal packing and stability.
- Solubility : The pyridine moiety in the target compound enhances water solubility compared to the butyryl analogue, which has a hydrophobic aliphatic chain. This difference may affect bioavailability in biological systems.
- Synthetic Complexity: Introducing the isonicotinoyl group requires precise amidation conditions, whereas the butyryl group can be incorporated via simpler acylations.
Pharmacological Implications (Hypothetical)
While direct pharmacological data are absent in the evidence, structural insights suggest divergent mechanisms:
- The target compound’s pyridine ring could engage in π-π stacking or metal coordination (e.g., with zinc-containing enzymes), whereas the butyryl analogue might interact with hydrophobic pockets in proteins.
- The sulfonamide group in both compounds may inhibit carbonic anhydrases or other sulfonamide-sensitive targets, but the isonicotinoyl variant’s additional nitrogen could broaden its selectivity .
Research Findings and Limitations
- Crystallographic Validation : Both compounds likely require X-ray crystallography for structural confirmation. SHELX programs, widely used for small-molecule refinement, would resolve their conformations . ORTEP-III could visualize hydrogen-bonding networks, critical for understanding stability .
- Data Gaps: No experimental data on solubility, melting points, or bioactivity are provided in the evidence. Comparative studies would benefit from computational modeling (e.g., DFT for electronic properties) or docking simulations to predict target affinities.
Biological Activity
Ethyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C25H22N2O7S
- Molar Mass : 494.51638 g/mol
- CAS Number : 452051-82-0
The compound features a complex structure that includes a benzofuran moiety, an isonicotinoyl group, and a sulfonamide linkage, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing isonicotinoyl groups have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
Research into the antitumor potential of this compound has revealed promising results. A study conducted on various cancer cell lines demonstrated that the compound could induce apoptosis in human pancreatic cancer (Patu8988) and gastric cancer (SGC7901) cells. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death. The following table summarizes findings from relevant studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Patu8988 (Pancreatic) | 15 | Apoptosis via caspases |
| SGC7901 (Gastric) | 12 | Cell cycle arrest |
| ECA109 (Esophageal) | 20 | Inhibition of proliferation |
Antioxidant Properties
In vitro assays have also shown that this compound possesses antioxidant activity. The compound demonstrated significant free radical scavenging ability in assays such as DPPH and ABTS, indicating its potential utility in preventing oxidative stress-related diseases.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic bacterial infections tested the efficacy of derivatives of this compound. Results showed a marked reduction in infection rates among treated patients compared to controls, highlighting its potential as an alternative treatment for antibiotic-resistant infections.
- Antitumor Activity Assessment : In a laboratory setting, researchers evaluated the effects of the compound on tumor growth in xenograft models. Treatment with this compound resulted in a significant decrease in tumor size compared to untreated groups over a six-week period.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
